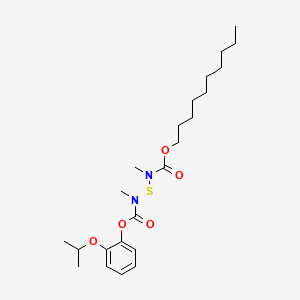
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 6-Oxa-3-thia-2,4-diazadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Compared to similar compounds, 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester stands out due to its specific ester group and the presence of the 2-(1-methylethoxy)phenyl moiety
Propriétés
Numéro CAS |
65907-41-7 |
|---|---|
Formule moléculaire |
C23H38N2O5S |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(2-propan-2-yloxyphenyl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C23H38N2O5S/c1-6-7-8-9-10-11-12-15-18-28-22(26)24(4)31-25(5)23(27)30-21-17-14-13-16-20(21)29-19(2)3/h13-14,16-17,19H,6-12,15,18H2,1-5H3 |
Clé InChI |
TWAUHSNBYLNAEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















